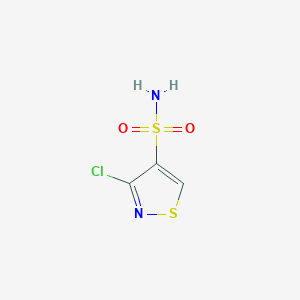

3-Chloroisothiazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

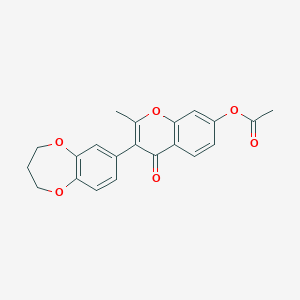

Vue d'ensemble

Description

“3-Chloroisothiazole-4-sulfonamide” is a chemical compound with the CAS No. 89502-16-9 . It is used for research purposes and is not intended for medicinal or household use .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, sulfonimidates, a related class of compounds, are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Chemical Reactions Analysis

Sulfonimidates, a related class of compounds, have been used as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

Applications De Recherche Scientifique

Applications in Antiviral Activities

3-Chloroisothiazole-4-sulfonamide derivatives have shown potential in antiviral applications. A study synthesized derivatives of thiadiazole sulfonamides and tested them for antiviral activities, revealing that certain compounds exhibited anti-tobacco mosaic virus activity, highlighting the potential of these compounds in the development of antiviral agents (Chen et al., 2010).

Sulfonamides in Drug Design

The sulfonamide group is pivotal in drug design due to its presence in a variety of clinically used drugs. It's worth noting that sulfonamides have a broad range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities, among others. The versatility of the sulfonamide moiety in interacting with different biological targets underscores its significance in medicinal chemistry (Carta et al., 2012).

Biological Activity of Sulfonamide Hybrids

The diversity and biological activity of sulfonamide-based compounds are further demonstrated by the synthesis of sulfonamide hybrids. These hybrids incorporate various pharmaceutical active scaffolds, leading to a wide range of potential biological activities. The exploration of such hybrids underscores the adaptability and potential of sulfonamide compounds in addressing various pharmacological needs (Ghomashi et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 3-Chloroisothiazole-4-sulfonamide is the Cytochrome P450 14α-demethylase (CYP51) . This enzyme is a crucial component in the biosynthesis of sterols in fungi and plants .

Mode of Action

This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to disruption in the biosynthesis of sterols, which are essential components of cellular membranes .

Biochemical Pathways

The compound affects the sterol biosynthesis pathway, specifically the step catalyzed by CYP51 . The inhibition of CYP51 leads to a decrease in the production of ergosterol, a major component of fungal cell membranes . This disruption in the sterol biosynthesis pathway can lead to cell death .

Pharmacokinetics

More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .

Result of Action

The inhibition of CYP51 by this compound leads to a disruption in the production of ergosterol . This disruption can cause changes in the permeability and fluidity of the fungal cell membrane, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other sulfonamides in the environment could potentially lead to cross-resistance . Additionally, the compound’s efficacy may be affected by the pH and temperature of the environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-1,2-thiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGKNLSWNIOHHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)

![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)

![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)

![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)

![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)

![N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2412137.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)